(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate
Overview
Description
The compound “(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate” typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Chloro Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Propyl and Methyl Groups: These groups can be added through alkylation reactions.
Formation of the Carbamic Acid Ester: This step involves the reaction of the amine group with tert-butyl chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate” can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone core can yield quinazoline derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinazolinone core is known for its biological activities, making this compound a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive quinazolinone derivatives.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate” involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and have similar biological activities.
Benzyl-Substituted Compounds: These compounds have a benzyl group attached to the core structure, contributing to their biological activity.
Carbamic Acid Esters: These compounds have a carbamic acid ester functional group, which can influence their chemical reactivity and biological activity.
Uniqueness
The uniqueness of “(R)-tert-butyl (3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)carbamate” lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C35H41ClN4O4 |
---|---|
Molecular Weight |
617.2 g/mol |
IUPAC Name |
tert-butyl N-[3-[[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate |
InChI |
InChI=1S/C35H41ClN4O4/c1-23(2)30(31-38-29-21-27(36)17-18-28(29)33(42)40(31)22-25-11-8-7-9-12-25)39(32(41)26-15-13-24(3)14-16-26)20-10-19-37-34(43)44-35(4,5)6/h7-9,11-18,21,23,30H,10,19-20,22H2,1-6H3,(H,37,43) |
InChI Key |
DCSJTRHNJQALDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)OC(C)(C)C)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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